molecular formula C8F4O3 B1293522 Tetrafluorophthalic anhydride CAS No. 652-12-0

Tetrafluorophthalic anhydride

Cat. No. B1293522
CAS RN: 652-12-0
M. Wt: 220.08 g/mol
InChI Key: BJDDKZDZTHIIJB-UHFFFAOYSA-N
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Patent
US05523476

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 50 ml of acetic acid were charged, and the mixture was refluxed for 16 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 29.3 g of tetrafluorophthalic anhydride. The yield was 64.3%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]([C:5](F)=[O:6])[C:3]=1[C:14](F)=[O:15].FC1(F)C2C(=C(F)C(F)=C(F)C=2F)C(=O)[O:19]1>C(O)(=O)C>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]2[C:5](=[O:19])[O:6][C:14](=[O:15])[C:3]=12

Inputs

Step One
Name
mixture
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(C(=O)F)=C(C(=C1F)F)F)C(=O)F
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(OC(C2=C(C(=C(C(=C12)F)F)F)F)=O)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours with vigorous stirring
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was separated by distillation

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g
YIELD: PERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.